2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene
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Overview
Description
2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene typically involves the bromination of 4-(cyclopentyloxy)-1-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include the corresponding hydrogenated aromatic compounds.
Scientific Research Applications
2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products with different functional groups.
Comparison with Similar Compounds
2-Bromo-4-(cyclopentyloxy)-1-fluorobenzene can be compared with other halogenated aromatic ethers, such as:
2-Bromo-4-(methoxy)-1-fluorobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-Bromo-4-(ethoxy)-1-fluorobenzene: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
2-Bromo-4-(propoxy)-1-fluorobenzene: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
The uniqueness of this compound lies in the presence of the cyclopentyloxy group, which can impart different chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-4-cyclopentyloxy-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-10-7-9(5-6-11(10)13)14-8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCSWLAWJMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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